![molecular formula C12H16BrO4P B12550878 Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester CAS No. 155506-17-5](/img/structure/B12550878.png)
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the selective esterification using triethyl orthoacetate as both the reagent and solvent. The reaction is temperature-dependent, with monoesters forming at lower temperatures (around 30°C) and diesters forming at higher temperatures .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes that ensure high yield and selectivity. The use of triethyl orthoacetate is advantageous due to its dual role as a reagent and solvent, simplifying the purification process and reducing the need for additional reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the phosphonate group to a phosphate group.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine group.
Substitution: Common substitution reactions include the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphate esters, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s bromophenyl group also contributes to its reactivity, allowing it to participate in various substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-bromoethylphosphonate: Similar in structure but with a different alkyl group.
Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester: Another brominated phosphonate ester with a different alkyl chain length.
Uniqueness
Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester is unique due to its specific bromophenyl group, which imparts distinct reactivity and stability compared to other phosphonate esters. This uniqueness makes it particularly valuable in specialized applications such as targeted enzyme inhibition and specific organic synthesis reactions .
Propriétés
Numéro CAS |
155506-17-5 |
|---|---|
Formule moléculaire |
C12H16BrO4P |
Poids moléculaire |
335.13 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-2-diethoxyphosphorylethanone |
InChI |
InChI=1S/C12H16BrO4P/c1-3-16-18(15,17-4-2)9-12(14)10-6-5-7-11(13)8-10/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
AMGCLKYVDMACGH-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(=O)C1=CC(=CC=C1)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


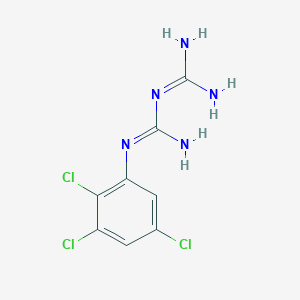
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)

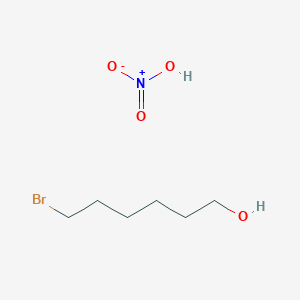

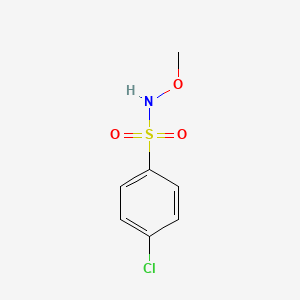
![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)
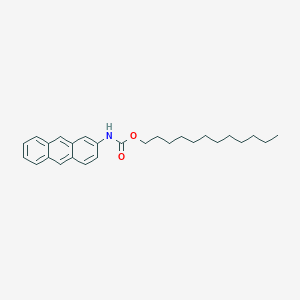
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
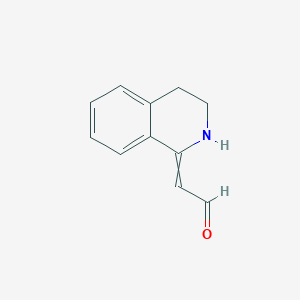
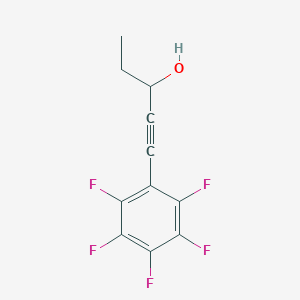
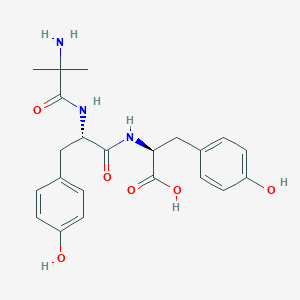
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
